molecular formula C7H14ClNO B2885550 (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride CAS No. 2230800-23-2

(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride

Cat. No.: B2885550
CAS No.: 2230800-23-2
M. Wt: 163.65
InChI Key: BZZCUUOCVMUWIL-VWZUFWLJSA-N
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Description

(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its significant biological activity and is used in various scientific research applications. Its structure includes multiple chiral centers, making it an interesting subject for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride involves several steps, including cyclization and resolution processes. One common method involves the use of enzyme-catalyzed resolution, which is an environmentally friendly technique with high efficiency and mild reaction conditions. For example, the synthesis can start with a precursor such as 2,3-dihydrofuran, followed by radical cyclization catalyzed by cobaloxime, and finally, hydrolysis of the racemic ester catalyzed by lipase .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of lipase-catalyzed resolution in a continuous flow system has been shown to produce the compound with high enantiomeric excess and yield .

Chemical Reactions Analysis

Types of Reactions

(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with chiral centers, such as:

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
  • (3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol

Uniqueness

What sets (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride apart is its specific stereochemistry and the resulting biological activity. The presence of multiple chiral centers and the ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-8-6-3-1-2-5(6)7;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZCUUOCVMUWIL-VWZUFWLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCC2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)NC[C@H]2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-23-2
Record name rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol hydrochloride
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